3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448060-44-3
VCID: VC7118171
InChI: InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16)
SMILES: CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36

3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide

CAS No.: 1448060-44-3

Cat. No.: VC7118171

Molecular Formula: C13H18N2O3S

Molecular Weight: 282.36

* For research use only. Not for human or veterinary use.

3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide - 1448060-44-3

Specification

CAS No. 1448060-44-3
Molecular Formula C13H18N2O3S
Molecular Weight 282.36
IUPAC Name N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16)
Standard InChI Key DBMYTMXOUIFYLM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C₄H₈N) with two key substituents:

  • A methylsulfonyl group (-SO₂CH₃) at the 3-position, which introduces strong electron-withdrawing characteristics.

  • A carboxamide group (-CONH-C₆H₄-CH₃) at the 1-position, where the para-tolyl (p-tolyl) substituent enhances lipophilicity and potential target binding .

The molecular formula is C₁₃H₁₈N₂O₃S, with a calculated molecular weight of 282.36 g/mol.

Stereochemical Considerations

Pyrrolidine derivatives often exhibit stereochemical diversity due to the ring’s non-planar structure. While the exact stereochemistry of this compound is unspecified in available literature, synthetic routes involving chiral intermediates (e.g., tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate) suggest potential enantiomeric forms . Stereochemistry significantly impacts biological activity, as seen in related COX-2 inhibitors.

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF); low in water
LogP (Partition Coefficient)Estimated ~2.1 (indicating moderate lipophilicity)
Melting PointNot reported; analogs range 120–160°C

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide involves multi-step reactions, typically beginning with a pyrrolidine precursor. A plausible route includes:

Step 1: Protection of the Pyrrolidine Amine

  • Reagents: tert-Butyloxycarbonyl (Boc) anhydride.

  • Conditions: Base (e.g., triethylamine) in dichloromethane .

  • Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate to protect the amine during subsequent reactions.

Step 3: Deprotection and Carboxamide Formation

  • Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group.

  • Carboxamide Coupling: Reaction with p-tolyl isocyanate or via activated esters (e.g., using EDC/HOBt).

Industrial-Scale Considerations

  • Catalysts: Triethylamine for acid scavenging.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

ModificationImpact on Activity
Methylsulfonyl at C3Enhances enzyme binding affinity
Para-substitution on arylOptimizes steric and electronic interactions
Pyrrolidine ring saturationIncreases metabolic stability

Comparison with Related Compounds

CompoundKey DifferencesBioactivity
N-(3-methylphenyl)pyrrolidine-1-carboxamideMeta-substitution on arylLower COX-2 selectivity
tert-Butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylateBoc-protected amineIntermediate for further functionalization
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amineFused imidazopyridine corePotent COX-2 inhibition (IC₅₀ = 0.07 µM)

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